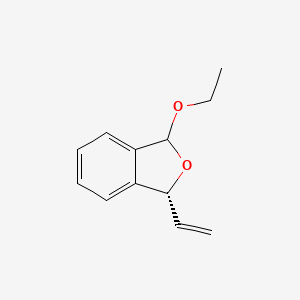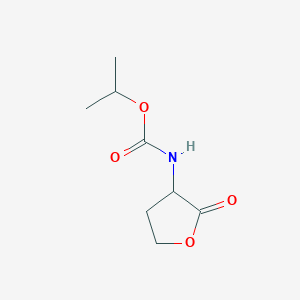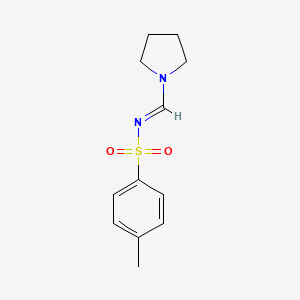![molecular formula C11H9FN2O B12894786 3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12894786.png)
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C9H7FN2O , and its molecular weight is 178.16 g/mol .
- The compound features a fluorine-substituted phenyl group and an isoxazole ring.
- It exhibits interesting pharmacological properties due to its unique structure.
3-(3-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole: is a heterocyclic compound with a fused pyrroloisoxazole ring system.
Vorbereitungsmethoden
- Synthetic Routes :
- One common synthetic route involves the cyclization of an appropriate precursor. For example, 3-(3-fluorophenyl)-5-aminopyrazole can be cyclized to form the isoxazole ring.
- Another method is the reaction of 3-(3-fluorophenyl)isoxazole-5-carbaldehyde with suitable reagents.
- Reaction Conditions :
- These reactions typically occur under mild conditions, often using organic solvents and catalysts.
- Industrial Production :
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories.
Analyse Chemischer Reaktionen
- Reactions :
- Oxidation : The compound can undergo oxidation reactions, leading to the formation of various functional groups.
- Substitution : Nucleophilic substitution reactions can occur at the isoxazole ring.
- Reduction : Reduction of the carbonyl group may yield the corresponding alcohol.
- Common Reagents and Conditions :
- Oxidation: Often performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
- Substitution: Sodium hydroxide (NaOH) or hydrazine hydrate (N2H4·H2O) can be used.
- Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
- Major Products :
- The major products depend on the specific reaction conditions and starting materials.
Wissenschaftliche Forschungsanwendungen
- Chemistry : Used as a building block in the synthesis of more complex compounds.
- Biology : Investigated for potential biological activities, such as enzyme inhibition or receptor binding.
- Medicine : May have applications in drug discovery due to its unique structure.
- Industry : Limited industrial applications, but its derivatives could find use in materials science.
Wirkmechanismus
- The exact mechanism of action is context-dependent and would vary based on specific applications.
- Potential molecular targets could include enzymes, receptors, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
- Similar Compounds :
- 3-(4-Fluorophenyl)isoxazole : A related compound with a fluorine-substituted phenyl group.
- 3-(2-Fluorophenyl)isoxazole : Another fluorinated isoxazole derivative.
- 3-(3-Bromophenyl)isoxazol-5-amine : Contains a bromine substituent.
- Uniqueness : The presence of both the fluorine-substituted phenyl group and the isoxazole ring makes our compound distinct.
Remember that this compound’s applications and properties are still an active area of research, and further studies are needed to fully understand its potential
Eigenschaften
Molekularformel |
C11H9FN2O |
|---|---|
Molekulargewicht |
204.20 g/mol |
IUPAC-Name |
3-(3-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d][1,2]oxazole |
InChI |
InChI=1S/C11H9FN2O/c12-8-3-1-2-7(6-8)10-9-4-5-13-11(9)15-14-10/h1-3,6,13H,4-5H2 |
InChI-Schlüssel |
UJIKPAVAEBZLGT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C(=NO2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
![1-[4-(4-Methylphenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12894709.png)
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B12894722.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)

![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)


![(2'-Bromo-6-chloro-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12894749.png)
![2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol](/img/structure/B12894756.png)

![2-(Aminomethyl)benzo[d]oxazole-5-methanol](/img/structure/B12894767.png)
